

Application Notes and Protocols for the TEMPO Clinical Trial Series of Tavapadon

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These application notes provide a comprehensive overview of the clinical trial protocols for the TEMPO (Tavapadon in Early MOtor Parkinson's Disease and in Patients with Motor Fluctuations) series, investigating the efficacy and safety of Tavapadon for the treatment of Parkinson's disease (PD).

Introduction to Tavapadon and the TEMPO Clinical Trial Program

Tavapadon (PF-06649751 or CVL-751) is a novel, orally administered, selective partial agonist of the dopamine D1 and D5 receptors.[1] This mechanism of action focuses on the G-protein biased activation of the direct motor pathway, aiming to provide robust motor symptom control with a potentially favorable side-effect profile compared to existing dopaminergic therapies.[1] The TEMPO clinical development program was designed to evaluate the efficacy, safety, and tolerability of Tavapadon across a broad spectrum of Parkinson's disease patients, from early-stage to those experiencing motor fluctuations on levodopa therapy.[2][3]

The program consists of four key Phase 3 trials:

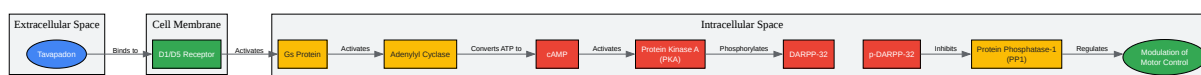
- TEMPO-1 (NCT04201093): A trial of fixed-dose Tavapadon monotherapy in early PD.[2]
- TEMPO-2 (NCT04223193): A trial of flexible-dose Tavapadon monotherapy in early PD.

- TEMPO-3 (NCT04542499): A trial of flexible-dose Tavapadon as an adjunctive therapy to levodopa in patients with motor fluctuations.
- TEMPO-4 (NCT04760769): An open-label, long-term safety and efficacy extension study for participants from the other TEMPO trials.

Mechanism of Action of Tavapadon

Tavapadon's therapeutic rationale is based on its selective partial agonism of D1 and D5 dopamine receptors. In Parkinson's disease, the loss of dopamine neurons leads to reduced stimulation of the direct motor pathway, which is primarily mediated by D1 receptors. By selectively activating these receptors, Tavapadon aims to restore motor function. Its partial agonism may offer a more sustained and balanced signaling compared to full agonists, potentially reducing the risk of receptor desensitization and treatment-related complications. Furthermore, its low affinity for D2 and D3 receptors is hypothesized to minimize the side effects commonly associated with other dopamine agonists, such as somnolence, orthostatic hypotension, and impulse control disorders.

Signaling Pathway of Tavapadon



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Caption: Simplified signaling pathway of Tavapadon's action.

Quantitative Data Summary

The following tables summarize the key quantitative data from the TEMPO clinical trial series.

Table 1: Overview of TEMPO Clinical Trials

Trial	NCT Number	Phase	Patient Population	Treatment Arms	Primary Endpoint	Duration
TEMPO-1	NCT04201093	3	Early-stage PD	Tavapadon (5 mg or 15 mg, fixed-dose) vs. Placebo	Change in MDS-UPDRS Parts II & III score	27 weeks
TEMPO-2	NCT04223193	3	Early-stage PD	Tavapadon (5-15 mg, flexible-dose) vs. Placebo	Change in MDS-UPDRS Parts II & III score	27 weeks
TEMPO-3	NCT04542499	3	PD with motor fluctuations on Levodopa	Tavapadon (5-15 mg, flexible-dose) + Levodopa vs. Placebo + Levodopa	Change in total daily "ON" time without troublesome dyskinesia	27 weeks
TEMPO-4	NCT04760769	3	Rollover from TEMPO-1, -2, -3 & de novo	Open-label Tavapadon (5-15 mg)	Long-term safety and efficacy	58 weeks

Table 2: Key Efficacy Results

Trial	Outcome Measure	Tavapadon Group	Placebo Group	p-value
TEMPO-1	Change in MDS-UPDRS Parts II & III score (5 mg)	-9.7 points	+1.8 points	<0.0001
TEMPO-1	Change in MDS-UPDRS Parts II & III score (15 mg)	-10.2 points	+1.8 points	<0.0001
TEMPO-2	Change in MDS-UPDRS Parts II & III score	-10.3 points	-1.2 points	<0.0001
TEMPO-3	Change in daily "ON" time without troublesome dyskinesia	+1.7 hours	+0.6 hours	<0.0001
TEMPO-3	Change in daily "OFF" time	Significant reduction vs. placebo	-	-

Table 3: Common Adverse Events (Mild to Moderate Severity)

Adverse Event	Frequency in Tavapadon Groups
Nausea	Commonly reported
Headache	Commonly reported
Somnolence (drowsiness)	Commonly reported
Dizziness	Commonly reported
Fall	Reported
COVID-19	Reported
Constipation	Reported

Note: The incidence of hallucinations, orthostatic hypotension, and impulse-control disorders was comparable to placebo in the trials.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the TEMPO clinical trial series.

Study Design and Participant Population

The TEMPO trials were Phase 3, double-blind, randomized, placebo-controlled, parallel-group studies, with the exception of the open-label TEMPO-4 extension.

Inclusion Criteria (General):

- Age 40 to 80 years.
- Diagnosis of Parkinson's disease.
- Capable of providing informed consent.

Exclusion Criteria (General):

- Atypical parkinsonism.

- History of non-response to dopaminergic agents.

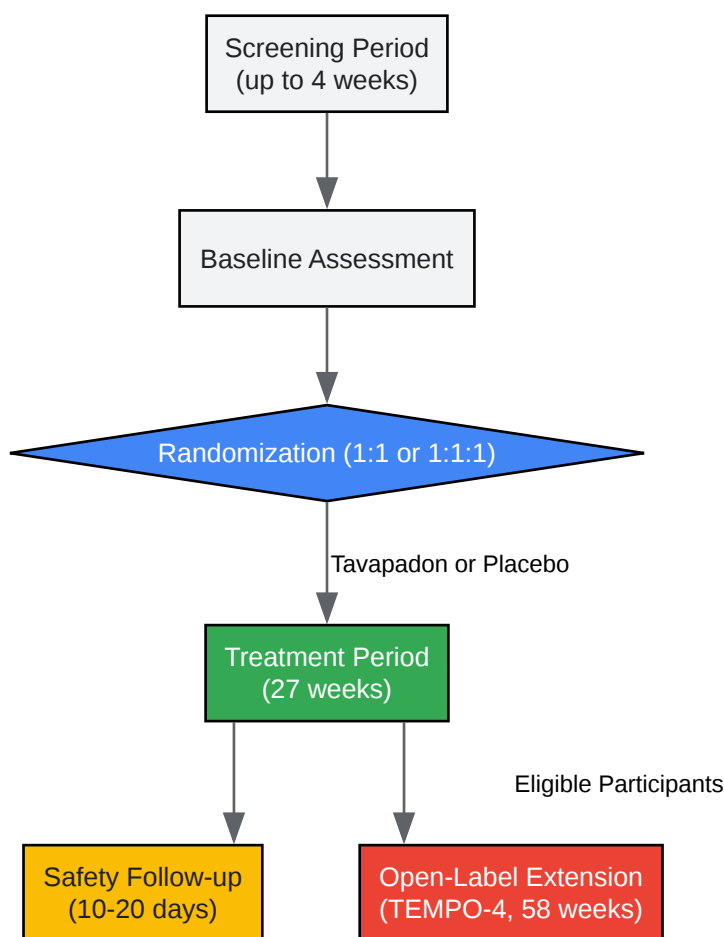
Specific Inclusion Criteria:

- TEMPO-1 & TEMPO-2: Early-stage PD (diagnosed within 3 years), treatment-naïve or minimal prior dopaminergic therapy.
- TEMPO-3: PD with motor fluctuations, defined as experiencing at least 2.5 hours of "OFF" time on two consecutive days during screening, and on a stable dose of levodopa.
- TEMPO-4: Completion of TEMPO-1, -2, or -3, or de novo participants on a stable dose of levodopa.

Intervention

- TEMPO-1: Participants were randomized to receive a fixed once-daily oral dose of Tavapadon (5 mg or 15 mg) or placebo.
- TEMPO-2 & TEMPO-3: Participants received a flexible once-daily oral dose of Tavapadon (titrated from 5 mg to a maximum of 15 mg based on efficacy and tolerability) or placebo.
- TEMPO-4: All participants received open-label Tavapadon at a flexible dose of 5 mg to 15 mg once daily.

Experimental Workflow



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Caption: General experimental workflow for the TEMPO trials.

Outcome Measures

- TEMPO-1 & TEMPO-2: The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 27.
- TEMPO-3: The primary endpoint was the change from baseline in the total daily "ON" time without troublesome dyskinesia, as assessed by a 2-day average of the Hauser diary.
- TEMPO-1 & TEMPO-2: Key secondary endpoints included the change from baseline in the MDS-UPDRS Part II score and the percentage of patients with a "much improved" or "very much improved" rating on the Patient Global Impression of Change (PGIC) scale.

- TEMPO-3: Key secondary endpoints included the change from baseline in total daily "OFF" time.

Safety was monitored through the recording of adverse events, serious adverse events, vital signs, and clinical laboratory tests throughout the trials. Specific assessments for known side effects of dopamine agonists were also included:

- Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease-Rating Scale (QUIP-RS): To assess for impulse control disorders.
- Epworth Sleepiness Scale (ESS): To evaluate daytime sleepiness.

Detailed Experimental Methodologies

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive tool used to assess the severity of both motor and non-motor symptoms of Parkinson's disease. It is divided into four parts:

- Part I: Non-Motor Experiences of Daily Living: Assesses symptoms such as cognitive impairment, hallucinations, depression, and anxiety.
- Part II: Motor Experiences of Daily Living: Evaluates the impact of motor symptoms on daily activities like speech, swallowing, dressing, and eating.
- Part III: Motor Examination: A clinician-rated assessment of motor signs including tremor, rigidity, bradykinesia, and postural stability.
- Part IV: Motor Complications: Assesses dyskinesia and motor fluctuations.

In TEMPO-1 and TEMPO-2, the combined score of Parts II and III was the primary measure of efficacy.

Hauser Diary

The Hauser diary is a patient-completed tool used to quantify motor fluctuations. Patients record their motor status for every 30-minute interval of the day into one of the following

categories:

- "ON" time without dyskinesia
- "ON" a time with non-troublesome dyskinesia
- "ON" time with troublesome dyskinesia
- "OFF" time
- Asleep

This diary was crucial for the primary endpoint of the TEMPO-3 trial, which focused on increasing "ON" time without troublesome dyskinesia.

Patient Global Impression of Change (PGIC)

The PGIC is a single-item questionnaire where patients rate the overall change in their condition since the beginning of the study. The scale typically ranges from "very much improved" to "very much worse." This patient-reported outcome provides a holistic view of the treatment's impact from the patient's perspective.

Conclusion

The TEMPO clinical trial series provides a robust evaluation of Tavapadon's efficacy and safety in a diverse population of Parkinson's disease patients. The consistent positive results across the trials for both early and later-stage disease suggest that Tavapadon, with its selective D1/D5 partial agonist mechanism, may represent a valuable new treatment option for managing the motor symptoms of Parkinson's disease. The long-term data from the TEMPO-4 extension study will be crucial for further establishing its long-term safety and durability of effect.

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